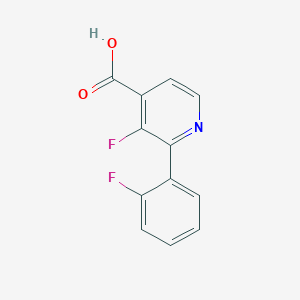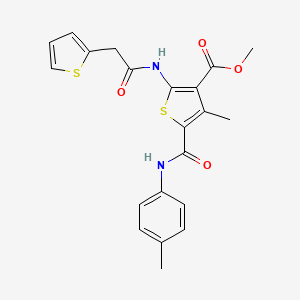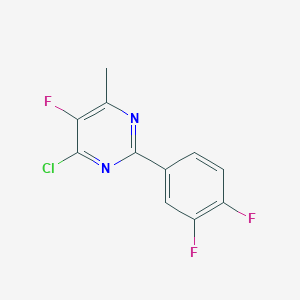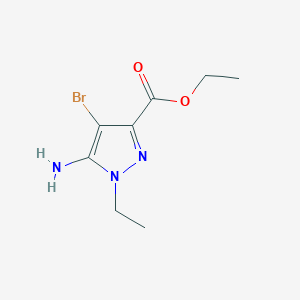
Loxapine N-Glucuronide Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- It is an N-glucuronide conjugate of loxapine , a dibenzoxazepine antipsychotic drug. The glucuronidation process involves the attachment of a glucuronic acid moiety to the parent compound, resulting in the formation of this compound.
Loxapine N-Glucuronide Chloride: (CAS 145823-23-0) is a chemical compound with the molecular formula C24H27Cl2N3O7 and a molecular weight of 540.39 g/mol .
準備方法
- The synthetic route for Loxapine N-Glucuronide Chloride involves glucuronidation of loxapine. Glucuronidation typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the conjugation of glucuronic acid to the parent compound.
- Industrial production methods may vary, but the key step remains the glucuronidation process.
化学反応の分析
- Loxapine N-Glucuronide Chloride does not undergo significant chemical reactions beyond its formation via glucuronidation.
- Common reagents and conditions for glucuronidation include glucuronic acid donors (e.g., UDP-glucuronic acid) and appropriate enzymes.
- The major product formed is this compound itself.
科学的研究の応用
Pharmacokinetics: Understanding the metabolism and elimination of loxapine in the body.
Toxicology: Investigating potential adverse effects or interactions involving Loxapine N-Glucuronide Chloride.
Drug Interactions: Assessing whether this metabolite affects loxapine’s efficacy or safety.
Clinical Studies: Evaluating its presence in biological samples (e.g., urine, blood) as a biomarker.
作用機序
- Loxapine N-Glucuronide Chloride is an inactive metabolite. Its mechanism of action is not directly related to therapeutic effects.
- The active form of loxapine acts as a dopamine receptor antagonist, primarily targeting D2 receptors. It also has anticholinergic and antihistaminic properties.
類似化合物との比較
- Loxapine N-Glucuronide Chloride is unique due to its glucuronidated structure.
- Similar compounds include other glucuronide metabolites of drugs, but each has distinct properties and roles.
特性
分子式 |
C24H27Cl2N3O7 |
|---|---|
分子量 |
540.4 g/mol |
IUPAC名 |
(2S,3S,6R)-6-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-1-methylpiperazin-1-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid;chloride |
InChI |
InChI=1S/C24H26ClN3O7.ClH/c1-28(23-20(31)18(29)19(30)21(35-23)24(32)33)10-8-27(9-11-28)22-14-12-13(25)6-7-16(14)34-17-5-3-2-4-15(17)26-22;/h2-7,12,18-21,23,29-31H,8-11H2,1H3;1H/t18?,19-,20?,21-,23+;/m0./s1 |
InChIキー |
CNMNSAZPEXLGPJ-TYZIVZSYSA-N |
異性体SMILES |
C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[C@H]5C(C([C@@H]([C@H](O5)C(=O)O)O)O)O.[Cl-] |
正規SMILES |
C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C5C(C(C(C(O5)C(=O)O)O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B12070778.png)



![2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide](/img/structure/B12070816.png)




![9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine](/img/structure/B12070831.png)




